molecular formula C11H13BrFN B595089 (E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine CAS No. 1355250-66-6

(E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine

Cat. No. B595089
M. Wt: 258.134
InChI Key: AABRAFAWSUADPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-(5-Bromo-2-fluorophenyl)methylideneamine” is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, including drug discovery and catalysis studies. The compound has a CAS Number of 1355250-66-6, a molecular weight of 258.13, and its IUPAC name is N-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-methyl-2-propanamine .


Molecular Structure Analysis

The molecular structure of “(E)-(5-Bromo-2-fluorophenyl)methylideneamine” is represented by the linear formula C11H13BrFN . The InChI code for the compound is 1S/C11H13BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3/b14-7+ .

Scientific Research Applications

Amination Studies

  • Cine-Amination of Bromopyrimidines: A study by Rasmussen et al. (1978) explores the cine-amination of bromopyrimidines, including derivatives with t-butyl, demonstrating the formation of aminopyrimidines through an SN(ANRORC) mechanism, which involves an open-chain intermediate (Rasmussen, Plas, Grotenhuis, & Koudijs, 1978).
  • Amination of Triazines: Rykowski and Plas (1982) investigated the amination of triazines, including those with t-butyl substituents, showing the formation of aminotriazines and highlighting the influence of leaving groups on amination mechanisms (Rykowski & Plas, 1982).

Chemical Synthesis and Reactions

  • Oxazole Synthesis: Shin et al. (1977) discuss the synthesis of oxazole derivatives using t-butyl compounds, demonstrating the potential of t-butyl 2-acetylamino-3-bromo-2-alkenoate in the production of methyloxazole-4-carboxylates (Shin, Sato, Sugiyama, Nanjo, & Yoshimura, 1977).

Polymer Electrolytes

  • Guanidinium-Functionalized Electrolytes: Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes using activated fluorophenyl-amine reactions. This study emphasizes the potential of such reactions in the precise control of cation functionality in polymer electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

Antibacterial Activity

  • Thiazol-2-amine Derivatives: Uwabagira et al. (2018) synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and evaluated its antibacterial activity, highlighting the relevance of fluorophenyl compounds in developing antibacterial agents (Uwabagira, Sarojini, & Poojary, 2018).

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)-N-tert-butylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-11(2,3)14-7-8-6-9(12)4-5-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABRAFAWSUADPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742826
Record name (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(5-Bromo-2-fluorophenyl)methylidene](t-butyl)amine

CAS RN

1355250-66-6
Record name (E)-1-(5-Bromo-2-fluorophenyl)-N-tert-butylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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